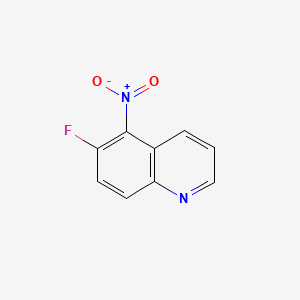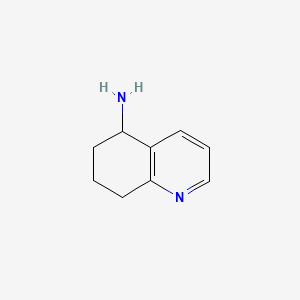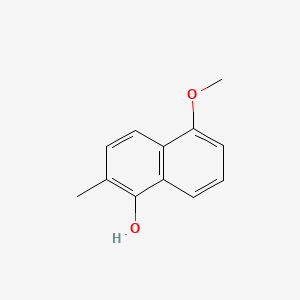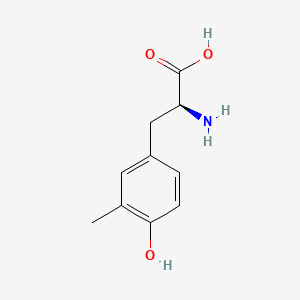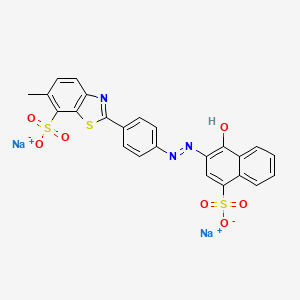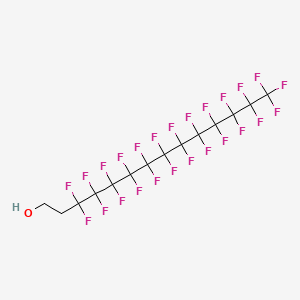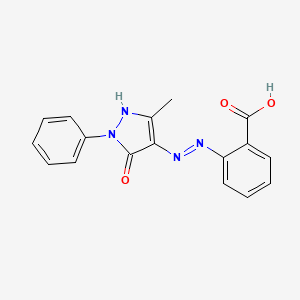
(Z)-Tetradec-7-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Tetradec-7-enal, also known as this compound, is an organic compound with the molecular formula C14H26O. It is a type of unsaturated aldehyde characterized by a double bond in the seventh position of the tetradecene chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Tetradec-7-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the hydroformylation of 1-tetradecene, followed by selective hydrogenation to yield the desired (7Z)-isomer. The reaction conditions often include the use of catalysts such as rhodium complexes and specific ligands to ensure high selectivity and yield .
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale hydroformylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high production rates .
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Tetradec-7-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, tetradecenoic acid.
Reduction: Reduction of this compound yields the corresponding alcohol, 7-tetradecenol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Tetradecenoic acid.
Reduction: 7-Tetradecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-Tetradec-7-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in pheromone signaling in insects and other organisms.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (Z)-Tetradec-7-enal involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets vary depending on the context of its use, but it often involves modulation of enzyme activity and gene expression .
Vergleich Mit ähnlichen Verbindungen
7-Tetradecenal, (E)-: The (E)-isomer of 7-Tetradecenal, which has a different spatial arrangement of the double bond.
Tetradecane: A saturated hydrocarbon with no double bonds.
Tetradecanal: A saturated aldehyde with no double bonds.
Uniqueness: (Z)-Tetradec-7-enal is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity, interaction with biological targets, and overall functionality in various applications .
Eigenschaften
Molekularformel |
C14H26O |
|---|---|
Molekulargewicht |
210.36 g/mol |
IUPAC-Name |
tetradec-7-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,14H,2-6,9-13H2,1H3 |
InChI-Schlüssel |
AVHNDAZRNRAYTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


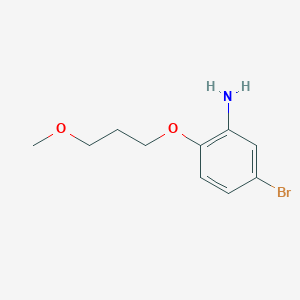
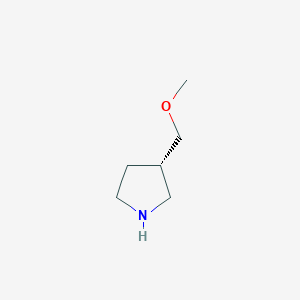


![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)
